

Technical Guide: Synthesis of 5-Bromo-2-(pentyloxy)benzaldehyde

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Compound of Interest

Compound Name:	5-Bromo-2-(pentyloxy)benzaldehyde
CAS No.:	861408-96-0
Cat. No.:	B1368054

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Target Molecule: **5-Bromo-2-(pentyloxy)benzaldehyde** CAS: 861408-96-0 Molecular Formula: $C_{12}H_{15}BrO_2$ Molecular Weight: 271.15 g/mol [\[1\]](#)

Executive Summary

This technical guide outlines the optimized synthesis pathway for **5-Bromo-2-(pentyloxy)benzaldehyde**, a critical intermediate in the development of metallomesogens (liquid crystals) and Schiff base ligands for pharmaceutical applications.

The protocol detailed below utilizes a Williamson Ether Synthesis, selected for its high regioselectivity and yield. Unlike electrophilic aromatic substitution routes (e.g., bromination of 2-pentyloxybenzaldehyde) which suffer from isomer separation issues, this pathway starts with the pre-functionalized halogenated core, ensuring the bromine atom is locked at the 5-position.

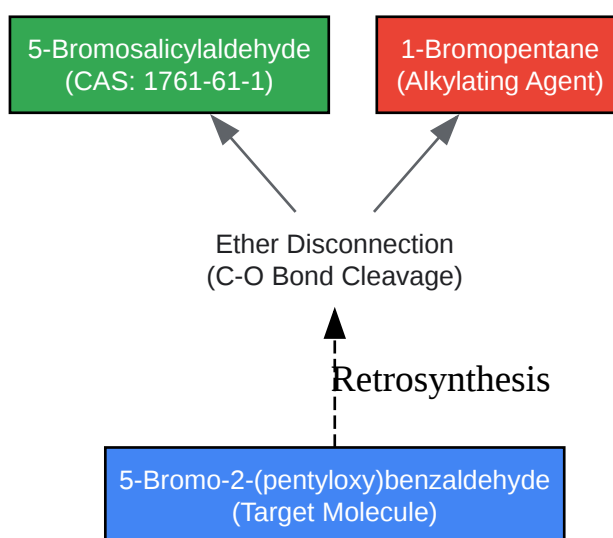
Key Applications:

- **Liquid Crystals:** The pentyloxy tail provides the necessary flexibility (soft segment) for mesophase formation.

- Medicinal Chemistry: Precursor for Schiff base ligands used in metallodrugs (e.g., anticancer copper/iron complexes).

Retrosynthetic Analysis

To guarantee structural integrity, we disconnect the ether linkage. This reveals 5-bromosalicylaldehyde as the logical aromatic precursor.[2] This starting material is commercially stable and inexpensive, whereas introducing the bromine later would risk ortho/para mixtures.



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Figure 1: Retrosynthetic breakdown showing the C-O bond disconnection.

Primary Synthesis Pathway: Williamson Etherification

Reaction Type: SN2 Nucleophilic Substitution Scale: Laboratory (10–50 mmol) to Pilot (100g+)

Reaction Scheme

The reaction involves the deprotonation of the phenolic hydroxyl group by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromopentane.

Chemical Equation:

Reagents & Materials

Component	Role	Stoichiometry	Notes
5-Bromosalicylaldehyde	Substrate	1.0 equiv	Limiting reagent.
1-Bromopentane	Electrophile	1.2 – 1.5 equiv	Excess drives reaction to completion.
Potassium Carbonate (K ₂ CO ₃)	Base	2.0 – 3.0 equiv	Anhydrous preferred; grind to powder to increase surface area.
DMF (N,N-Dimethylformamide)	Solvent	~5 mL per gram	Polar aprotic solvent enhances nucleophilicity of the phenoxide.
Potassium Iodide (KI)	Catalyst	0.1 equiv	Optional: Finkelstein catalyst to accelerate reaction (Br → I).

Step-by-Step Protocol

This protocol is designed to be self-validating; observational checkpoints are included to ensure success without constant sampling.

Step 1: Solvation & Deprotonation

- Charge a round-bottom flask with 5-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF.
- Add K₂CO₃ (2.0 equiv).
- Observation Checkpoint: The solution will turn bright yellow/orange.^[3] This color change confirms the formation of the phenoxide anion (conjugation extension).
- Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

Step 2: Alkylation

- Add 1-bromopentane (1.2 equiv) dropwise to the stirring mixture.
- (Optional) Add a catalytic amount of KI if rapid kinetics are required.
- Heat the reaction mixture to 60–80°C.
 - Why: Higher temperatures increase the rate of SN2 substitution but avoid boiling (1-bromopentane b.p. ~130°C).
- Monitor via TLC (Hexane:Ethyl Acetate 4:1).
 - Starting Material: Rf ~0.4 (Stains dark purple with FeCl₃ due to phenol).
 - Product: Rf ~0.7 (UV active, no FeCl₃ stain).

Step 3: Workup & Isolation

- Cool the mixture to RT.
- Pour the reaction mass into ice-cold water (5x reaction volume).
 - Observation Checkpoint: The product should precipitate as an oil or solid. If it oils out, extraction is necessary.
- Extraction: Extract with Ethyl Acetate (3x).
- Wash: Wash the organic layer with:
 - Water (to remove DMF).
 - 1M NaOH (to remove unreacted starting phenol—critical for purity).
 - Brine (saturated NaCl).
- Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

- Recrystallization: If solid, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
- Yield Expectation: 85–95%.

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Self-Validation)

To confirm the identity of **5-Bromo-2-(pentyloxy)benzaldehyde**, compare spectral data against the known methoxy-analog and standard alkyl patterns.

Technique	Expected Signal	Mechanistic Interpretation
^1H NMR (CDCl_3)	δ 10.38 (s, 1H)	Aldehyde proton. Confirms oxidation state is intact.
δ 7.91 (d, 1H, $J=2.5$)	Aromatic H6. Doublet due to meta-coupling with H4.	
δ 7.62 (dd, 1H)	Aromatic H4. Doublet of doublets (ortho to H3, meta to H6).	
δ 6.90 (d, 1H)	Aromatic H3. Shielded by the adjacent alkoxy group.	
δ 4.05 (t, 2H)	O-CH ₂ -R. Triplet confirming the ether linkage formed.	
δ 1.8 - 0.9 (m, 9H)	Pentyl Chain. Multiplets for CH ₂ and triplet for terminal CH ₃ .	
IR Spectroscopy	1680 cm^{-1}	Strong C=O stretch (Aldehyde).
1240 cm^{-1}	C-O-C asymmetric stretch (Ether).	
No 3200-3500 cm^{-1}	Absence of broad O-H stretch confirms complete alkylation.	

Safety & Scale-Up Considerations

- Alkyl Halides: 1-Bromopentane is an irritant and potential lachrymator. Handle in a fume hood.
- Solvent Removal: DMF has a high boiling point (153°C). Ensure thorough water washes during workup to prevent DMF contamination in the final product, which can inhibit crystallization.

- Waste Disposal: Aqueous waste will contain DMF and potassium salts. Dispose of according to halogenated organic solvent protocols.

References

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